4-(3-Fluorophenyl)furan-2-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Fluorophenyl)furan-2-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis. It is a derivative of boronic acid and is characterized by the presence of a furan ring and a fluorophenyl group. This compound is particularly valuable in the field of medicinal chemistry and material science due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorophenyl)furan-2-boronic acid pinacol ester typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a boronic acid or ester. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenyl)furan-2-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into corresponding hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, replacing the boronic ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction can produce hydrocarbons.
Scientific Research Applications
4-(3-Fluorophenyl)furan-2-boronic acid pinacol ester has numerous applications in scientific research:
Biology: This compound is employed in the study of biological pathways and the development of bioactive molecules.
Medicine: It is used in the synthesis of potential drug candidates, particularly those targeting cancer and inflammatory diseases.
Industry: The compound is utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenyl)furan-2-boronic acid pinacol ester involves its ability to form stable complexes with various metal catalysts, facilitating cross-coupling reactions. The boronic ester group acts as a nucleophile, participating in transmetalation with palladium catalysts during the Suzuki-Miyaura coupling reaction . This process enables the formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(3-Fluorophenyl)furan-2-boronic acid pinacol ester is unique due to the presence of both a fluorophenyl group and a furan ring. This combination imparts distinct electronic and steric properties, enhancing its reactivity and stability compared to other boronic esters. Additionally, the fluorine atom increases the compound’s lipophilicity and metabolic stability, making it particularly valuable in medicinal chemistry.
Properties
IUPAC Name |
2-[4-(3-fluorophenyl)furan-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BFO3/c1-15(2)16(3,4)21-17(20-15)14-9-12(10-19-14)11-6-5-7-13(18)8-11/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAVJEQFPYHZES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CO2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.